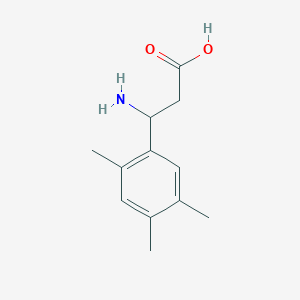

3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

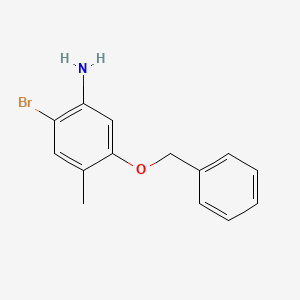

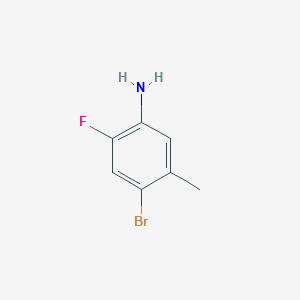

The compound 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is not directly mentioned in the provided papers. However, the papers do discuss various analogs of 3-(2-aminocarbonylphenyl)propanoic acid, which share a similar structural motif with the compound . These analogs have been synthesized and evaluated for their biological activity, particularly as EP3 receptor antagonists, which are of interest due to their potential therapeutic applications in conditions mediated by the PGE2 pathway, such as uterine contractions in pregnant rats .

Synthesis Analysis

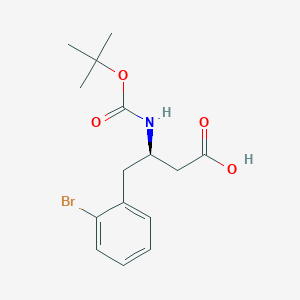

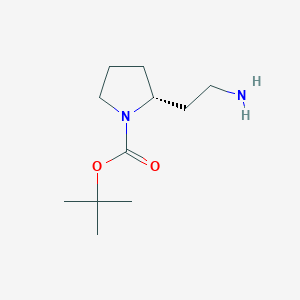

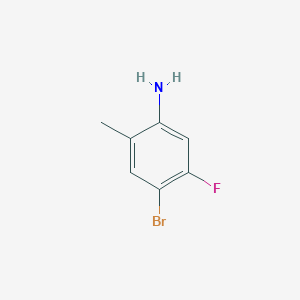

The synthesis of related compounds involves the formation of a carboxyamide side chain and optimization of side chains to improve in vitro and in vivo potencies. The papers describe the discovery and exploration of these side chains, as well as the optimization process to enhance biological activity. The synthesis of optically active analogs is also discussed, which is important for the activity of the compounds due to the stereospecific nature of biological interactions .

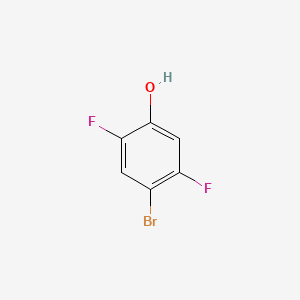

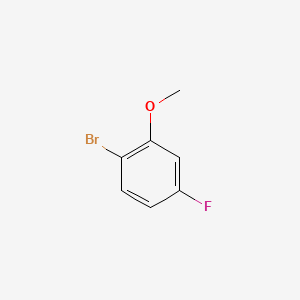

Molecular Structure Analysis

While the exact molecular structure of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is not detailed, the papers do provide insights into the structure-activity relationships (SARs) of similar compounds. These SARs are crucial for understanding how different substitutions on the phenyl ring or changes in the side chain can affect the biological activity of the compounds. Additionally, the synthesis of a cyclic trimer with a bowl-shaped structure indicates the potential for complex molecular geometries in this class of compounds .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid, but they do discuss the biological evaluation of analogs as EP3 receptor antagonists. These evaluations include the assessment of binding affinity for EP1-4 receptors and antagonist activity for the EP3 receptor, which is indicative of the chemical interactions these compounds can engage in within a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported. However, the papers do mention the metabolic stability and pharmacokinetic profiles of related compounds, which are important aspects of their physical properties. The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids and the preparation of amino-3-fluorophenyl boronic acid provide some context for the chemical properties that could be expected from similar compounds .

Applications De Recherche Scientifique

Modification in Polymer Synthesis

Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, demonstrate increased thermal stability and show potential for use in medical applications due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Renewable Building Block for Polybenzoxazine

Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a phenolic compound, is explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation, indicating a sustainable alternative to phenol for imparting specific benzoxazine properties to aliphatic hydroxyl-bearing molecules (Trejo-Machin et al., 2017).

Biocatalysis in Pharmaceutical Intermediates

S-3-Amino-3-phenylpropionic acid (S-APA), an important pharmaceutical intermediate, can be enzymatically produced using Methylobacterium oryzae. This method offers a biocatalytic approach for the production of enantiopure compounds, crucial in drug research (Li et al., 2013).

Peptide Chemistry and Drug Design

Computational peptidology, assisted by conceptual density functional theory, studies new antifungal tripeptides involving 2-amino-3-phenylpropanoic acid. This approach aids in predicting reactivity descriptors, pKa values, and bioactivity scores, which are essential in the drug design process (Flores-Holguín et al., 2019).

Synthesis of Enantiomers for Drug Development

The synthesis of enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid, achieved through enantioselective N-acylation, provides crucial intermediates for drug development (Solymár et al., 2004).

Synthesis of Chelating Agents for Metal Ions

Solid metal ion chelates with 2-amino-3-phenyl propanoic acid demonstrate potential applications in thermo gravimetric and biological studies, indicating their utility in synthesizing metal ion chelates for various applications (Ballal, 2020).

Propriétés

IUPAC Name |

3-amino-3-(2,4,5-trimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQNMBWAZLROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(CC(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405803 |

Source

|

| Record name | 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773122-62-6 |

Source

|

| Record name | 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)